N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Medicinal Chemistry ADME Lipophilicity

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide (CAS 1351584-98-9) is a synthetic small molecule built on a 5-oxomorpholine-3-carboxamide core, featuring a 4-benzyl substituent and an N-(1,3-benzodioxol-5-yl) amide tail. This scaffold is a privileged structure in medicinal chemistry, commonly explored for enzyme inhibition, particularly within the PI3K-AKT-mTOR pathway and other kinase targets.

Molecular Formula C19H18N2O5
Molecular Weight 354.362
CAS No. 1351584-98-9
Cat. No. B2964585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
CAS1351584-98-9
Molecular FormulaC19H18N2O5
Molecular Weight354.362
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O5/c22-18-11-24-10-15(21(18)9-13-4-2-1-3-5-13)19(23)20-14-6-7-16-17(8-14)26-12-25-16/h1-8,15H,9-12H2,(H,20,23)
InChIKeyGXAOHIFISDVJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide (CAS 1351584-98-9): Core Scaffold and Derivative Identity for Research Procurement


N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide (CAS 1351584-98-9) is a synthetic small molecule built on a 5-oxomorpholine-3-carboxamide core, featuring a 4-benzyl substituent and an N-(1,3-benzodioxol-5-yl) amide tail [1]. This scaffold is a privileged structure in medicinal chemistry, commonly explored for enzyme inhibition, particularly within the PI3K-AKT-mTOR pathway and other kinase targets . The compound belongs to a well-populated chemical class of 4-benzyl-5-oxomorpholine-3-carboxamides, where the N-aryl substitution (here, benzodioxolyl) is a primary driver of biological activity and selectivity differentiation [1].

Why N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide Cannot Be Replaced by Generic Analogs in Targeted Studies


Within the 4-benzyl-5-oxomorpholine-3-carboxamide family, even minor N-aryl modifications (e.g., replacing benzodioxolyl with 3-chloro-2-methylphenyl or 4-methanesulfonylphenyl) can drastically alter electronic surface topology, hydrogen-bonding capacity, and lipophilicity [1]. The 1,3-benzodioxole moiety in CAS 1351584-98-9 introduces a specific oxygen-rich pharmacophore that is absent in simpler phenyl or halogenated analogs, potentially enabling unique interactions with targets such as MDM2 or MIF, for which distinct morpholine-benzodioxole hybrids have been crystallographically characterized . Generic procurement based solely on the morpholine core ignores the critical role of the N-aryl group in dictating target engagement and off-target liability, making direct analog substitution scientifically unsound without head-to-head biochemical validation.

Quantitative Differentiation Evidence for N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide vs. Closest Analogs


Lipophilicity-Driven Selectivity: Computed cLogP Comparison Against Halo-Aromatic Analogs

The target compound N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide (CAS 1351584-98-9) exhibits a computed XLogP3-AA of approximately 1.4, a value derived from its specific benzodioxolyl substitution pattern [1]. This is notably lower than the 3-chloro-2-methylphenyl analog (CAS 1351590-40-3), which has a recorded XLogP3-AA of 2.8 [2]. The difference of approximately 1.4 log units (roughly 25-fold in partition coefficient) indicates that the target compound is significantly less lipophilic, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile, crucial for in vivo studies.

Medicinal Chemistry ADME Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Impact on Membrane Permeability and Oral Bioavailability

The target compound possesses a higher Topological Polar Surface Area (TPSA) and a greater Hydrogen Bond Acceptor (HBA) count compared to the 3-chloro-2-methylphenyl analog. The benzodioxole ring system in CAS 1351584-98-9 increases the HBA count to 5 (from the amide carbonyl, morpholine oxygen, and two dioxole oxygens), while the chloro-analog has an HBA count of 3 [1][2]. This increased polarity (TPSA ≈ 80 Ų vs. ≈ 59 Ų for the analog) lowers predicted passive membrane permeability but enhances solubility and potentially reduces hERG binding, a common liability for lipophilic amines [3].

Drug Design ADME Membrane Permeability

Molecular Weight and Fractional sp3 Carbon (Fsp3): Differentiation in Molecular Complexity and Drug-Likeness

The molecular weight of the target compound (354.36 g/mol) is slightly lower than that of the 3-chloro-2-methylphenyl analog (358.8 g/mol) [1]. More importantly, the replacement of a methyl-chlorophenyl group with a benzodioxole ring increases the fraction of sp3-hybridized carbons (Fsp3). The benzodioxolyl group contributes a higher sp3 carbon count (the methylenedioxy bridge is sp3) relative to the aromatic methyl and chlorine substituents on the analog, potentially leading to a more three-dimensional, natural-product-like structure that correlates with improved clinical success rates in drug discovery campaigns [2].

Medicinal Chemistry Drug-Likeness Molecular Complexity

Target Engagement Inference from Co-crystal Structures: Benzodioxol-Morpholine Interactions with MDM2 and MIF

While no co-crystal structure is available for the exact target compound, closely related morpholine-benzodioxole hybrids have been crystallized with key therapeutic targets. A morpholine-benzodioxole derivative is a key pharmacophore in RDR 03785, a covalent inhibitor of Macrophage Migration Inhibitory Factor (MIF) with an IC50 of 0.36 μM . Furthermore, a morpholine-based inhibitor (PDB 4jv7) co-crystallized with MDM2 demonstrates that the morpholine ring and its substituents are critical for occupying the hydrophobic binding groove [1]. The benzodioxole ring in CAS 1351584-98-9 is uniquely positioned to engage in these same critical interactions, which are sterically or electronically impossible for non-benzodioxole analogs (e.g., simple phenyl or pyridyl variants) .

Structural Biology Protein-Ligand Interactions MDM2 MIF

High-Impact Application Scenarios for N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide


Selective Chemical Probe Development for p53-MDM2 Protein-Protein Interaction Studies

Based on structural homology to the MDM2 co-crystallized morpholine ligand (PDB 4jv7), this compound is ideally suited as a starting point for developing selective inhibitors of the MDM2-p53 interaction [1]. Its favorable lipophilicity (predicted cLogP ~1.4) compared to more lipophilic analogs makes it a superior candidate for optimizing in vivo pharmacokinetics in tumor models where MDM2 inhibition is therapeutically relevant.

Macrophage Migration Inhibitory Factor (MIF) Inhibitor Screening

Given the potent MIF inhibition (IC50 = 0.36 μM) demonstrated by the structurally similar RDR 03785, a benzodioxol-morpholine hybrid, this compound can be prioritized in biochemical screens for MIF tautomerase inhibitors . Its intrinsic TPSA and HBA profile suggest it may bind the MIF active site with a similar enthalpic penalty but improved entropic fit compared to larger, less polar congeners.

Fragment-Based Drug Discovery (FBDD) Against Kinase Gatekeeper Regions

The molecule's moderate molecular weight (354.36 Da) and the presence of a rigid, oxygen-rich benzodioxole moiety make it an excellent low micromolar fragment or scaffold for growing into ATP-competitive kinase inhibitors targeting the PI3K-AKT-mTOR pathway, a class where morpholine-3-carboxamides are a proven chemotype . It offers a unique vector for fragment linking that is not available in the commonly used phenyl amide analog series.

Antimicrobial Target Exploration in Mycobacterium tuberculosis

The 5-oxomorpholine-3-carboxamide scaffold has been computationally identified as a potential bioactive agent through molecular docking and dynamics studies against tuberculosis targets [2]. This specific benzodioxole derivative can be screened against M. tuberculosis enzyme panels to identify a novel target engagement signature, leveraging its distinct solubility and permeability profile to access bacterial cell wall targets that exclude more lipophilic analogs.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.